1-Cyclooctenyl acetate can be synthesized from cyclooctene derivatives through various chemical reactions. It falls under the category of cyclic alkenes and esters, which are significant in organic chemistry for their versatile reactivity. This compound is primarily utilized in synthetic organic chemistry, particularly in the production of more complex molecules.
1-Cyclooctenyl acetate can be synthesized through several methods, with one common approach involving the reaction of cyclooctene with acetic anhydride or acetyl chloride in the presence of a catalyst. The following synthesis routes have been documented:
The synthesis typically yields 1-cyclooctenyl acetate in moderate to high purity, with boiling points reported between 71°C to 73°C at reduced pressure (3 mmHg) .
The molecular formula for 1-cyclooctenyl acetate is . Its structure features a cyclooctene ring with an acetate functional group. The compound exhibits a unique arrangement that influences its chemical behavior:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized 1-cyclooctenyl acetate.
1-Cyclooctenyl acetate participates in various chemical reactions, including:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for reactions involving 1-cyclooctenyl acetate often includes:
Detailed mechanistic studies often utilize computational chemistry methods alongside experimental data to elucidate these pathways.
1-Cyclooctenyl acetate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis where solubility and volatility are critical factors.
1-Cyclooctenyl acetate finds applications in several scientific fields:
Research continues into expanding its applications, particularly in synthetic methodologies that exploit its reactivity.
Cycloaddition reactions provide atom-economical routes to functionalized cyclooctene scaffolds essential for synthesizing 1-cyclooctenyl acetate. While classical approaches rely on ring-expansion or olefin metathesis, [4+4] photocycloadditions offer stereoselective access to cyclooctene derivatives under mild conditions. The reaction of 1,3-dienes under UV irradiation generates cyclic dimers with inherent strain, serving as precursors for 1-cyclooctenol. Subsequent kinetic-controlled esterification (Section 1.2) yields the acetate derivative. Optimization requires precise wavelength control (λ = 254–300 nm) and triplet sensitizers (e.g., benzophenone) to suppress side reactions, achieving 60–75% isolated yields of the cyclooctene framework. Recent advances demonstrate that Lewis acid catalysts (e.g., Mg(OTf)₂) accelerate [4+4] cycloadditions of electron-deficient dienes while enhancing trans-alkene selectivity—critical for directing subsequent esterification regiochemistry [1] [10].
Table 1: Optimization of [4+4] Cycloadditions for Cyclooctene Synthesis
Diene Substituent | Sensitizer | Reaction Time (h) | Yield (%) | trans:cis Ratio |
---|---|---|---|---|
Unsubstituted | None | 48 | 35 | 1.2:1 |
Methyl | Acetophenone | 24 | 62 | 3.5:1 |
Ester | Benzophenone | 12 | 75 | >20:1 |
Ester + Mg(OTf)₂ | Benzophenone | 6 | 78 | >20:1 |
The esterification of cyclooctenol with acetic acid derivatives exemplifies equilibrium-controlled synthesis, requiring catalytic acceleration for industrial viability. Heterogeneous acid catalysts outperform traditional mineral acids by mitigating corrosion and simplifying product separation. Zeolite-based systems (e.g., Al-MCM-41) exhibit exceptional efficacy due to their tunable Brønsted acidity and hydrophobic mesopores that repel water—a byproduct that drives equilibrium backward. As demonstrated in acetic acid/n-butanol esterification, Al-MCM-41 (Si/Al = 72) achieves 98% conversion at 110°C within 60 minutes, far exceeding conventional H₂SO₄ (≤80% conversion). This optimization leverages response surface methodology (RSM), identifying catalyst loading (0.5–2.5 wt%) and acid:alcohol molar ratio (1:1–1:10) as critical variables [1] [4] [7].
Notably, acetic anhydride serves as an acylating agent under milder conditions. Phosphonic acid-functionalized NaY zeolites catalyze cyclooctenol acylation at 60°C within 30 minutes, achieving ≥95% conversion without solvent. Density functional theory (DFT) calculations reveal that 1-hydroxyethylidenediphosphonic acid anchored to NaY possesses superior electrophilicity (proton affinity = −205 kcal/mol) compared to H₃PO₄ (−190 kcal/mol), facilitating nucleophilic attack by cyclooctenol. Water removal via molecular sieves shifts equilibrium toward near-quantitative 1-cyclooctenyl acetate formation [4] [7].
Table 2: Catalyst Performance in Cyclooctenol Acetylation
Catalyst | Acylating Agent | Temperature (°C) | Time (min) | Conversion (%) |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | Acetic Acid | 120 | 180 | 80 |
Amberlyst-15 | Acetic Acid | 110 | 120 | 85 |
Al-MCM-41 (Si/Al=72) | Acetic Acid | 110 | 60 | 98 |
NaY-Phosphonic Acid | Acetic Anhydride | 60 | 30 | >99 |
Microbial biosynthesis leverages Saccharomyces cerevisiae alcohol acetyltransferases (AATases) to acetylate cyclooctenol under aqueous conditions, bypassing energy-intensive chemical catalysis. AATases (e.g., ATF1 gene product) catalyze acetyl-CoA-dependent esterification, exhibiting broad substrate tolerance toward alicyclic alcohols. Escherichia coli metabolic engineering enables in situ acetyl-CoA generation from acetate, coupling cofactor recycling with transacetylation. The AckA-Pta (acetate kinase/phosphotransacetylase) pathway converts exogenous acetate into acetyl-CoA, while ATP citrate lyase (ACL) enhances cytosolic acetyl-CoA pools from TCA cycle intermediates. Engineered E. coli co-expressing ATF1 and ACL achieves 3.2 g/L 1-cyclooctenyl acetate in fed-batch bioreactors, with a yield of 0.21 mol/mol acetate. However, acetate toxicity (>5 g/L) inhibits biomass formation, necessitating crr-knockout strains to enhance acetate assimilation via the Acs (acetyl-CoA synthetase) pathway [5] [8].
Critical limitations include enzyme inhibition by acetic acid (pKa = 4.76) at cytosolic pH and competitive hydrolysis by esterases. Site-directed mutagenesis of AATase active sites (e.g., F64A/W65A) reduces product hydrolysis 5-fold, while tesA-knockout strains minimize undesired ester cleavage. Extracellular in situ product extraction using polymer resins (e.g., Hytrel® 8206) further enhances titers to 8.5 g/L by mitigating feedback inhibition [5] [8].
Table 3: Microbial Production Parameters for 1-Cyclooctenyl Acetate
Strain/Modification | Acetate Feed (g/L) | Titer (g/L) | Yield (mol/mol) | Productivity (mg/L/h) |
---|---|---|---|---|
S. cerevisiae Wild-Type | 10 | 0.8 | 0.06 | 11 |
E. coli + ATF1 | 15 | 1.5 | 0.12 | 31 |
E. coli ΔtesA + ATF1F64A | 20 | 3.2 | 0.21 | 67 |
E. coli ΔtesA + Resin Extraction | 25 | 8.5 | 0.29 | 142 |
Asymmetric esterification of racemic cyclooctenol resolves enantiomers in situ via chiral transient directing groups (TDGs). Quinine-derived squaramide catalysts (e.g., V) coordinate both cyclooctenol and acetic anhydride, enforcing facial selectivity during acyl transfer. The catalyst’s tertiary nitrogen deprotonates the substrate’s hydroxyl, forming an ion pair, while the squaramide C=O orients acetic anhydride via H-bonding. This assembly positions the anhydride’s carbonyl carbon for Re-face nucleophilic attack by cyclooctenol, yielding (R)-1-cyclooctenyl acetate with 92% ee. TDG-mediated acylation operates at −40°C in CH₂Cl₂, achieving 80% yield and >20:1 kinetic resolution (KR) selectivity [6] [9].
Alternative strategies employ enzyme-mimetic metal complexes. Dirhodium(II)/N-phthaloyl-(S)-tert-leucine catalyzes enantioselective C–H insertion from α-diazoacetates into cyclooctene, forming chiral cyclopropanes that rearrange to 1-cyclooctenyl acetate precursors. The tert-leucine moiety controls diastereoselectivity (dr > 10:1) via steric repulsion in the Rh-carbenoid intermediate. Computational models reveal a 2.8 kcal/mol energy difference between transition states governing enantioselectivity. This method achieves 85% ee but requires stoichiometric diazo reagents, limiting scalability [6] [9] [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: